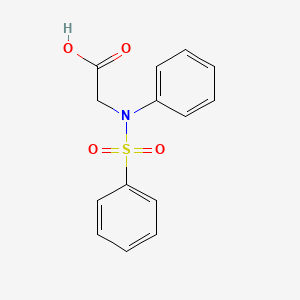

N-Phenyl-N-(phenylsulfonyl)glycine

概要

説明

N-Phenyl-N-(phenylsulfonyl)glycine is a compound that has been studied for its potential as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. Research has focused on synthesizing various analogues of this compound to enhance its lipophilic character and increase its inhibitory potential . Additionally, it has been identified as a contaminant in sewage and surface water, indicating its environmental presence and potential impact .

Synthesis Analysis

The synthesis of N-Phenyl-N-(phenylsulfonyl)glycine and its analogues involves substituting the amino group with various lipophilic groups to increase the compound's affinity for aldose reductase . These analogues have been prepared to explore the structure-activity relationship and enhance the inhibitory activity against aldose reductase . Furthermore, N-substituted N-arylsulfonylglycines have been prepared for use in peptoid synthesis, expanding the chemical diversity of peptoids and peptide-peptoid hybrids .

Molecular Structure Analysis

The molecular structure of N-Phenyl-N-(phenylsulfonyl)glycine and its analogues plays a crucial role in their inhibitory activity. For instance, the presence of a carbonyl moiety and an aromatic ring in the 4-benzoylamino analogue was found to significantly increase the activity compared to other derivatives . Additionally, the stereochemistry of the substituents has been shown to affect the inhibitory potency, with S stereoisomers being more active than R isomers .

Chemical Reactions Analysis

N-Phenyl-N-(phenylsulfonyl)glycine and its derivatives have been used in various chemical reactions. For example, the methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine were transformed into 2-arylsulfonamido esters using arylsulfonyl chlorides in a chemoselective fashion without racemization . This demonstrates the compound's utility in selective synthesis processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Phenyl-N-(phenylsulfonyl)glycine contribute to its biological activity and environmental impact. Its solubility and reactivity have been exploited in the synthesis of peptoid monomers . As a contaminant, its presence in surface waters and sewage treatment plants has been quantified, with concentrations ranging from 50 to 1200 ng/l, indicating its stability and persistence in aquatic environments .

科学的研究の応用

Enzyme Inhibition

N-Phenyl-N-(phenylsulfonyl)glycine and its derivatives have shown potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications. A study found that certain derivatives of N-(phenylsulfonyl)-N-phenylglycines displayed greater inhibitory activity than the corresponding glycines, indicating that N-phenyl substitution could enhance affinity for aldose reductase (Deruiter, Borne, & Mayfield, 1989). Furthermore, specific benzoylamino analogues of these compounds were found to inhibit the enzyme through the same mechanism as simpler glycines, although their relative potencies varied, suggesting different interactions with the inhibitor binding site (Mayfield & Deruiter, 1987).

Environmental Impact and Analysis

N-Phenyl-N-(phenylsulfonyl)glycine has been identified as a contaminant in sewage and surface water. Studies have detected it in various river samples and municipal sewage treatment plants. Concentrations in surface waters ranged between 50 and 850 ng/L, and in sewage treatment plants, the substance was found in both influent and effluent samples, suggesting its persistence and potential environmental impact (Krause, Niedan, & Schöler, 1998). Another study investigated the behavior of this compound in a municipal sewage treatment plant, noting its increase after treatment, indicating possible formation of derivatives through microbial processes (Krause & Schöler, 2000).

Metal Ion Interaction

Research on N-(phenylsulfonyl)glycine's interaction with metal ions like cadmium and zinc has been explored. A study using dc polarography, pH-metric titrations, and 1H NMR spectroscopy found that the presence of 2,2'-bipyridine as an additional ligand enhances the metal-induced amide deprotonation of the sulfonamide nitrogen of N-(phenylsulfonyl)glycine (Gavioli et al., 1991).

Medicinal Chemistry

In medicinal chemistry, N-Phenyl-N-(phenylsulfonyl)glycine derivatives have been used in synthesizing inhibitors for enzymes like aldose reductase. The potential of these compounds to inhibit aldose reductase, an enzyme linked to diabetic complications, has been a subject of interest, highlighting their medicinal significance (Deruiter, Borne, & Mayfield, 1989), (Mayfield & Deruiter, 1987).

Synthetic Applications

The compound's derivatives have been used in peptoid synthesis, contributing to the field of synthetic organic chemistry. Their ability to introduce various functionalized side chains into peptoid oligomers and peptide-peptoid hybrids enhances chemical diversity in these synthetic processes (Jobin et al., 2015).

Safety And Hazards

The safety and hazards of “N-Phenyl-N-(phenylsulfonyl)glycine” are not explicitly provided in the available resources. However, “N-Phenylglycine” is labeled with the signal word “Warning” and has hazard statements H315, H319, H3351.

将来の方向性

The future directions of “N-Phenyl-N-(phenylsulfonyl)glycine” are not mentioned in the available resources.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.

特性

IUPAC Name |

2-[N-(benzenesulfonyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)11-15(12-7-3-1-4-8-12)20(18,19)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJLYGOCDZDEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357188 | |

| Record name | 2-[N-(benzenesulfonyl)anilino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl-N-(phenylsulfonyl)glycine | |

CAS RN |

59724-82-2 | |

| Record name | 2-[N-(benzenesulfonyl)anilino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)